molecular formula C21H15N3O4 B14877042 2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B14877042
M. Wt: 373.4 g/mol
InChI Key: GFRPMUNKWVFTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound characterized by its unique structure, which includes furan rings and a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step organic reactions The process begins with the preparation of the furan-2-yl and furan-2-ylmethyl precursors, which are then subjected to cyclization reactions to form the pyrimidoquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and methylation processes.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reagents and conditions used.

Scientific Research Applications

2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-cancer and anti-microbial activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide
  • 2-(furan-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione stands out due to its unique pyrimidoquinoline core and the presence of both furan-2-yl and furan-2-ylmethyl groups

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione

InChI

InChI=1S/C21H15N3O4/c1-23-15-8-3-2-7-14(15)18(25)17-20(23)22-19(16-9-5-11-28-16)24(21(17)26)12-13-6-4-10-27-13/h2-11H,12H2,1H3

InChI Key

GFRPMUNKWVFTKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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